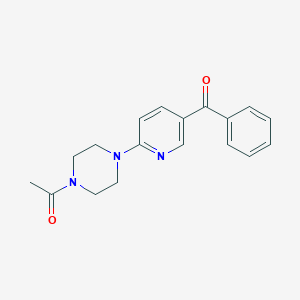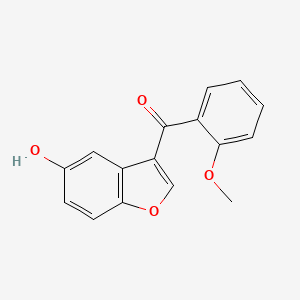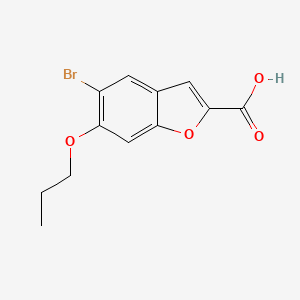![molecular formula C11H11NO5 B11801904 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole CAS No. 1706465-13-5](/img/structure/B11801904.png)
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C11H11NO5. It is a derivative of benzo[d][1,3]dioxole, which is a structural motif found in various natural products and synthetic compounds. The presence of the nitro group and the cyclobutoxy group in its structure makes it a compound of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of benzo[d][1,3]dioxole derivatives followed by the introduction of the cyclobutoxy group. One common method involves the reaction of 5-chloromethyl-6-nitrobenzo[d][1,3]dioxole with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutoxy group, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkoxides, bases like sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 5-Cyclobutoxy-6-aminobenzo[d][1,3]dioxole.
Substitution: Various alkoxy-substituted benzo[d][1,3]dioxole derivatives.
Oxidation: Cyclobutoxy-substituted ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and cyclobutoxy groups. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloromethyl-6-nitrobenzo[d][1,3]dioxole: A precursor in the synthesis of 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole.
5-Methoxy-6-nitrobenzo[d][1,3]dioxole: Another derivative with a methoxy group instead of a cyclobutoxy group.
6-Nitrobenzo[d][1,3]dioxole: The parent compound without any substituents on the benzene ring.
Uniqueness
This compound is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties compared to its analogs. The cyclobutoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
1706465-13-5 |
|---|---|
Fórmula molecular |
C11H11NO5 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
5-cyclobutyloxy-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c13-12(14)8-4-10-11(16-6-15-10)5-9(8)17-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Clave InChI |
VTQVMNBIFOCCAM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)


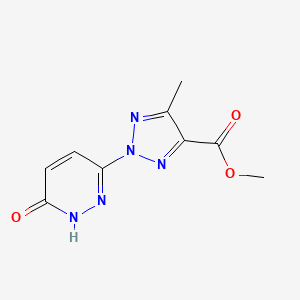

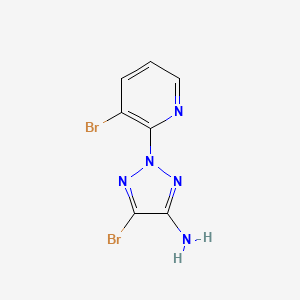

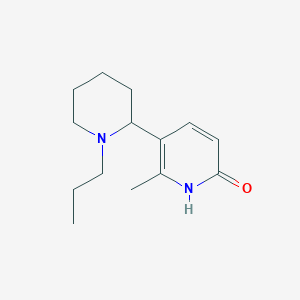

![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
